N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a structurally complex compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:
- Cyclohexyl group: Attached via a propanamide linkage, contributing to lipophilicity and conformational flexibility .
- 3-oxo group: Introduces polarity and may influence intermolecular interactions in biological targets .
This compound’s design suggests applications in antimicrobial or anticancer research, given the prevalence of imidazo[1,2-c]quinazolinone derivatives in such studies .
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c28-17-10-12-19(13-11-17)30-24(35)16-37-27-32-21-9-5-4-8-20(21)25-31-22(26(36)33(25)27)14-15-23(34)29-18-6-2-1-3-7-18/h4-5,8-13,18,22H,1-3,6-7,14-16H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXABYBOGGJGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound belonging to the imidazoquinazoline class. This compound exhibits significant potential in various biological activities, making it a subject of interest in pharmaceutical research and medicinal chemistry. The unique structural features of this compound suggest multiple avenues for biological interaction, including enzyme inhibition, antimicrobial activity, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N7O3S, with a molecular weight of approximately 507.61 g/mol. The compound features a cyclohexyl group and a substituted imidazoquinazoline moiety, which are critical for its biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H29N7O3S |
| Molecular Weight | 507.61 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. These interactions suggest potential applications in antimicrobial therapies.
- Antimicrobial Activity : Compounds within the imidazoquinazoline framework have demonstrated significant antimicrobial properties against a range of pathogens, including resistant strains. The presence of the fluorophenyl group may enhance these properties by facilitating interactions with microbial targets.
- Anticancer Properties : The structural components indicate potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Research has shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Activity : A study highlighted that derivatives of imidazoquinazolines exhibited antiviral properties against various viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). The effective concentration (EC50) values ranged from 5 to 28 μM for these compounds .
- Antimicrobial Efficacy : Research demonstrated that imidazoquinazoline derivatives could inhibit the growth of resistant bacterial strains at micromolar concentrations. For instance, one derivative showed an IC50 value of 9.19 μM against specific bacterial targets .
- Cell Cycle Arrest : In vitro studies indicated that compounds similar to this compound could induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core: The imidazo[1,2-c]quinazolinone core in the target compound distinguishes it from isoxazole (CF2) or cyano-ethanamide (13a) derivatives. This core may enhance DNA intercalation or kinase inhibition .
Sulfanyl vs. Sulfamoyl Groups : The sulfanyl bridge in the target compound contrasts with sulfamoyl groups in CF2 and 13a. Sulfanyl groups improve membrane permeability but may reduce metabolic stability compared to sulfamoyl derivatives .
Fluorophenyl vs.
Methodological Approaches for Comparison
- ChemGPS-NP Modeling : Outperforms traditional structural similarity metrics by mapping compounds in multidimensional chemical space, highlighting the target’s unique positioning near antitubercular agents like bedaquiline .
- Machine Learning (XGBoost): Predicts properties based on structural fingerprints; the target’s imidazo[1,2-c]quinazolinone core may align with high R² (0.928) models for bioactivity prediction .
- Agglomerative Hierarchical Clustering: Groups compounds by Tanimoto similarity; the target clusters with antimicrobials due to its sulfanyl and quinazolinone motifs .
Bioactivity and SAR Insights
- Antimicrobial Potential: The sulfanyl bridge and fluorophenyl group correlate with enhanced Gram-positive bacterial inhibition compared to CF2 (isoxazole-sulfamoyl) derivatives .
- Cytotoxicity Profile : The cyclohexyl-propanamide chain may reduce off-target effects relative to benzhydrylamide derivatives (e.g., Compound 5 in ) due to improved selectivity .
- Synthetic Feasibility: Synthesis involves multi-step protocols (similar to ’s Scheme 1), but the diazonium coupling in is less applicable due to the absence of cyano groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
